molecular formula C26H20ClF3N2O B389512 3-(4-chlorophenyl)-11-[2-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

3-(4-chlorophenyl)-11-[2-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B389512
M. Wt: 468.9g/mol
InChI Key: ZJXKQRGEILBXMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorophenyl)-11-[2-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that belongs to the benzodiazepine family. This compound is characterized by its unique structure, which includes a chlorophenyl group, a trifluoromethylphenyl group, and a hexahydrobenzo[b][1,4]benzodiazepin-7-one core. Benzodiazepines are well-known for their applications in medicinal chemistry, particularly as central nervous system depressants.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-11-[2-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps, including the formation of the benzodiazepine core and the introduction of the chlorophenyl and trifluoromethylphenyl groups. Common synthetic routes may involve:

    Formation of the Benzodiazepine Core: This step often involves the condensation of an o-phenylenediamine with a suitable ketone or aldehyde under acidic or basic conditions.

    Introduction of Substituents: The chlorophenyl and trifluoromethylphenyl groups can be introduced through various substitution reactions, such as nucleophilic aromatic substitution or electrophilic aromatic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-11-[2-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

3-(4-chlorophenyl)-11-[2-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the central nervous system.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-11-[2-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar central nervous system effects.

    Lorazepam: Known for its anxiolytic and sedative properties.

    Clonazepam: Used for its anticonvulsant and anxiolytic effects.

Uniqueness

3-(4-chlorophenyl)-11-[2-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific substituents, which may confer distinct pharmacological properties compared to other benzodiazepines. The presence of the trifluoromethyl group, in particular, can influence the compound’s lipophilicity and metabolic stability.

Properties

Molecular Formula

C26H20ClF3N2O

Molecular Weight

468.9g/mol

IUPAC Name

9-(4-chlorophenyl)-6-[2-(trifluoromethyl)phenyl]-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C26H20ClF3N2O/c27-17-11-9-15(10-12-17)16-13-22-24(23(33)14-16)25(32-21-8-4-3-7-20(21)31-22)18-5-1-2-6-19(18)26(28,29)30/h1-12,16,25,31-32H,13-14H2

InChI Key

ZJXKQRGEILBXMA-UHFFFAOYSA-N

SMILES

C1C(CC(=O)C2=C1NC3=CC=CC=C3NC2C4=CC=CC=C4C(F)(F)F)C5=CC=C(C=C5)Cl

Canonical SMILES

C1C(CC(=O)C2=C1NC3=CC=CC=C3NC2C4=CC=CC=C4C(F)(F)F)C5=CC=C(C=C5)Cl

Origin of Product

United States

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